molecular formula C18H17N7O3S B13367080 N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13367080
M. Wt: 411.4 g/mol
InChI Key: QZWRUWPQCFNDQG-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the oxadiazole and thiophene intermediates, followed by their coupling under controlled conditions. Common reagents include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N7O3S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C18H17N7O3S/c1-9-10(2)29-18(25-8-19-23-24-25)15(9)16(26)20-12-5-6-14(27-4)13(7-12)17-22-21-11(3)28-17/h5-8H,1-4H3,(H,20,26)

InChI Key

QZWRUWPQCFNDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC(=C(C=C2)OC)C3=NN=C(O3)C)N4C=NN=N4)C

Origin of Product

United States

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